molecular formula C22H26N4O3 B12040063 methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate

Cat. No.: B12040063
M. Wt: 394.5 g/mol
InChI Key: RGLLZTKUTNWJGV-HZHRSRAPSA-N
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Description

This compound features a methyl benzoate core linked via an (E)-hydrazone moiety to a 4-benzylpiperazine-acetyl group. Its synthesis likely involves hydrazine-mediated coupling of methyl benzoate derivatives with 4-benzylpiperazine-acetyl precursors, a method analogous to hydrazone formations described in and .

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C22H26N4O3/c1-29-22(28)20-9-7-18(8-10-20)15-23-24-21(27)17-26-13-11-25(12-14-26)16-19-5-3-2-4-6-19/h2-10,15H,11-14,16-17H2,1H3,(H,24,27)/b23-15+

InChI Key

RGLLZTKUTNWJGV-HZHRSRAPSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate typically involves multiple steps. One common route includes the reaction of 4-benzylpiperazine with acetyl chloride to form the acetylated intermediate. This intermediate is then reacted with hydrazine to form the hydrazinylidene derivative. Finally, this derivative is reacted with methyl 4-formylbenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate involves its interaction with specific molecular targets. The benzylpiperazine moiety may interact with neurotransmitter receptors, while the hydrazinylidene group can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Piperazine-Containing Derivatives

  • Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1): Unlike the target compound, C1 replaces the hydrazone with a quinoline-carbonyl group. The quinoline moiety may enhance aromatic interactions in biological systems, as seen in . Key Difference: Hydrazone vs. carbonyl linkage.
  • Methyl 4-[(4-Methylpiperazin-1-yl)methyl]benzoate () :
    This analog lacks the hydrazone and acetyl spacer, instead connecting the piperazine via a methylene group. The absence of the hydrazone reduces conformational flexibility and hydrogen-bonding capacity, which may limit its utility in drug design compared to the target compound .

Hydrazone-Based Derivatives

  • Methyl 4-[(E)-[[3-(4-Methylphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate () :
    Here, a pyrazole ring replaces the benzylpiperazine group. Pyrazoles are smaller and more electron-deficient than piperazines, altering solubility and metal-binding properties. The hydrazone linkage remains critical for structural rigidity .

  • 4-[(E)-({[4-(2-Chlorobenzyl)piperazin-1-yl]acetyl}hydrazono)methyl]benzoic acid (): This compound features a free carboxylic acid instead of a methyl ester, increasing hydrophilicity. The 2-chlorobenzyl group introduces steric and electronic effects that could enhance receptor affinity compared to the unsubstituted benzyl group in the target compound .

Halogen-Substituted Hydrazones ()

Compounds V–VII in share the methyl benzoate-hydrazone scaffold but incorporate halogen substituents (F, Br, I) on the phenyl ring. These substitutions:

  • Increase molecular weight and melting points (e.g., 131°C for the iodo derivative vs. ~114–122°C for fluoro/bromo analogs).

Physicochemical and Spectral Comparisons

Melting Points and Solubility

  • Target Compound : Expected higher melting point (>150°C) due to the benzylpiperazine’s bulk and hydrogen-bonding capacity.
  • Halogenated Analogs () : Melting points range from 114°C (fluoro) to 131°C (iodo), correlating with substituent size.
  • Piperazine Derivatives (): Quinoline-containing analogs (C1–C7) are solids with melting points influenced by aromatic stacking .

Spectral Data

  • 1H NMR : The target compound’s spectrum would show:
    • A singlet at ~3.9 ppm for the benzoate methyl group.
    • Aromatic protons (7.2–8.2 ppm) and piperazine N–CH2 signals (2.5–3.5 ppm).
    • A distinctive hydrazone CH=N peak at ~8.5 ppm, as seen in analogous hydrazones () .
  • HRMS : Molecular ion peaks consistent with C23H27N5O3 (exact mass: 445.48 g/mol).

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